

An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of **1,8-nonadiyne**. A linear diyne, **1,8-nonadiyne** is a versatile building block in organic synthesis, valued for the reactivity of its terminal alkyne groups. This document includes tabulated physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its key chemical reactions.

Introduction

1,8-Nonadiyne (C₉H₁₂) is a colorless liquid characterized by a nine-carbon chain with terminal triple bonds.[1] This structure imparts significant reactivity, making it a useful precursor in the synthesis of more complex molecules, including long-chain fatty acids and macrocycles.[2] Its bifunctionality allows for sequential or simultaneous reactions at both ends of the molecule, offering unique opportunities in polymer chemistry and materials science.

Chemical Structure and Properties

The structure of **1,8-nonadiyne** consists of a flexible pentamethylene chain separating two terminal ethynyl groups. The presence of sp-hybridized carbon atoms in the alkyne moieties results in a linear geometry at positions **1**, **2**, **8**, and **9** of the carbon chain.

Physical Properties

A summary of the key physical properties of **1,8-nonadiyne** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂	[2]
Molecular Weight	120.19 g/mol	[2]
Boiling Point	162.2 °C at 760 mmHg	[2]
Melting Point	-21 °C	[2]
Density	0.831 g/cm ³	[2]
Refractive Index (n ²⁰ /D)	1.449	[2]
Water Solubility	Not miscible or difficult to mix	[2]
Flash Point	41.7 °C	[2]

Spectroscopic Data

The structural features of **1,8-nonadiyne** are well-characterized by various spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

The NMR spectra of **1,8-nonadiyne** are consistent with its symmetric structure.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.94	t	2H	H-1, H-9 (≡C-H)
~2.18	m	4H	H-3, H-7 (-CH₂-C≡)
~1.57	m	6H	H-4, H-5, H-6 (-CH ₂ -)

Table 3: 13C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~84.5	C-1, C-9 (≡C-H)
~68.2	C-2, C-8 (-C≡)
~28.2	C-4, C-6 (-CH ₂ -)
~28.0	C-5 (-CH ₂ -)
~18.2	C-3, C-7 (-CH₂-C≡)

The IR spectrum of **1,8-nonadiyne** displays characteristic absorptions for terminal alkynes and C-H bonds.

Table 4: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	≡C-H stretch
~2940, ~2860	Medium-Strong	C-H stretch (alkane)
~2120	Weak	C≡C stretch

The mass spectrum of **1,8-nonadiyne** shows a molecular ion peak and a fragmentation pattern characteristic of a long-chain hydrocarbon with terminal functional groups.

Table 5: Major Mass Spectral Fragments

m/z	Relative Intensity	Possible Fragment
120	Moderate	[M]+ (Molecular Ion)
91	High	[M - C ₂ H ₃] ⁺
79	High	[C ₆ H ₇] ⁺
67	Moderate	[C ₅ H ₇]+
55	Moderate	[C ₄ H ₇] ⁺
41	High	[C₃H₅] ⁺
39	High	[C₃H₃] ⁺

Experimental Protocols Synthesis of 1,8-Nonadiyne

A common and high-yielding method for the synthesis of **1,8-nonadiyne** is the double alkylation of acetylene with **1,5-dibromopentane**.[2] This reaction is typically carried out in liquid ammonia with sodium amide as the strong base to generate the acetylide anion.

- 1,5-dibromopentane
- Sodium metal
- · Acetylene gas
- Liquid ammonia
- · Anhydrous diethyl ether
- Ammonium chloride (saturated aqueous solution)
- Three-necked round-bottom flask
- Dry ice/acetone condenser
- Gas inlet tube

- Stirring apparatus
- Dropping funnel
- Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed. Bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.
- Alkylation: To the suspension of sodium acetylide, add 1,5-dibromopentane (1.0 equivalent)
 dropwise via a dropping funnel over a period of 1-2 hours. Maintain the temperature of the
 reaction mixture with a dry ice/acetone bath. After the addition is complete, allow the reaction
 to stir for an additional 4-6 hours.
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution
 of ammonium chloride. Allow the liquid ammonia to evaporate overnight in a well-ventilated
 fume hood. Add approximately 200 mL of water to the residue, and extract the aqueous layer
 with diethyl ether (3 x 100 mL).
- Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter
 the solution and remove the solvent by rotary evaporation. The crude product can be purified
 by vacuum distillation to yield pure 1,8-nonadiyne.[3]

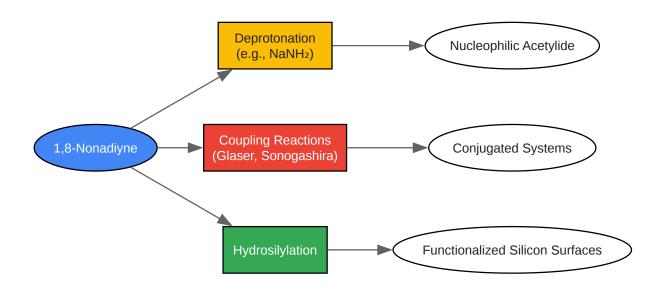
Click to download full resolution via product page

Synthetic pathway for **1,8-nonadiyne**.

Chemical Reactivity and Applications

The terminal alkyne groups of **1,8-nonadiyne** are its most reactive sites and participate in a variety of chemical transformations.

Deprotonation and Alkylation


The terminal protons are acidic (pKa \approx 25) and can be removed by a strong base, such as sodium amide, to form a mono- or di-anion. These acetylides are potent nucleophiles and can react with electrophiles, such as alkyl halides, in S_n2 reactions to extend the carbon chain.[4][5]

Hydrosilylation

1,8-Nonadiyne can undergo a one-step hydrosilylation reaction, which is utilized for attaching acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces.

Coupling Reactions

The terminal alkynes can participate in various coupling reactions, such as the Glaser-Hay and Sonogashira couplings, to form symmetrical and unsymmetrical diynes and other conjugated systems. These reactions are fundamental in the synthesis of polymers and complex organic molecules.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 2396-65-8: 1,8-Nonadiyne | CymitQuimica [cymitguimica.com]
- 2. 1,8-Nonadiyne | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581614#1-8-nonadiyne-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com